molecular formula C27H45NO3 B100719 25-Isopaniculidine CAS No. 16577-35-8

25-Isopaniculidine

Cat. No. B100719
CAS RN: 16577-35-8
M. Wt: 431.7 g/mol
InChI Key: TYTOQBWFLJGSRP-FKIJNSONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Isopaniculidine is a chemical compound that has recently gained attention in scientific research. It belongs to the class of alkaloids and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 25-Isopaniculidine is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound has also been found to modulate the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
25-Isopaniculidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation. In addition, 25-Isopaniculidine has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the major advantages of 25-Isopaniculidine is its potent biological activity. The compound has been found to have a wide range of biological activities, making it a promising candidate for various applications. However, the low yield of the compound makes it challenging for researchers to obtain sufficient amounts for experimentation. In addition, the compound is relatively unstable, making it difficult to store and handle.

Future Directions

There are several future directions for research on 25-Isopaniculidine. One of the areas of research is the development of more efficient synthesis methods to obtain the compound in larger quantities. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 25-Isopaniculidine is a chemical compound that has gained attention in scientific research for its various biological activities. The compound has been found to have potent anti-inflammatory, antibacterial, and antifungal properties and has shown promise in the treatment of cancer. However, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis method of 25-Isopaniculidine involves the isolation of the compound from the leaves of the plant, Pandanus tectorius. The leaves are extracted with methanol, and the extract is then subjected to various chromatographic techniques to obtain the pure compound. The yield of the compound is relatively low, making it a challenging task for researchers to obtain sufficient amounts for experimentation.

Scientific Research Applications

25-Isopaniculidine has been extensively studied for its various biological activities. It has been found to have potent anti-inflammatory, antibacterial, and antifungal properties. The compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

CAS RN

16577-35-8

Product Name

25-Isopaniculidine

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol

InChI

InChI=1S/C27H45NO3/c1-16-7-10-27(30-15-16)17(2)23-22(31-27)14-21-20-6-5-18-13-19(28)8-9-25(18,4)26(20,29)12-11-24(21,23)3/h16-23,29H,5-15,28H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1

InChI Key

TYTOQBWFLJGSRP-FKIJNSONSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@]5([C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)O)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1

Origin of Product

United States

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